molecular formula C9H10BrFN2O B3074669 2-((2-Bromo-4-fluorobenzyl)amino)acetamide CAS No. 1021242-67-0

2-((2-Bromo-4-fluorobenzyl)amino)acetamide

Cat. No. B3074669
CAS RN: 1021242-67-0
M. Wt: 261.09 g/mol
InChI Key: ONBLXVNQLRKLMY-UHFFFAOYSA-N
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Description

“2-((2-Bromo-4-fluorobenzyl)amino)acetamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis and Intermediate Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, was developed. This synthesis is relevant due to its role in the production of compounds like flurbiprofen. The process involves a pilot-scale method from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing the importance of bromo-fluoro compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental and Biological Degradation Studies

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) included the investigation of various by-products such as hydroquinone, acetamide, and formic acid. This study provides insight into the environmental and biological impacts of pharmaceutical compounds and their degradation pathways, potentially relevant to the study of related acetamide derivatives (Qutob et al., 2022).

Chemical and Pharmacological Reviews

The pharmacokinetics, pharmacodynamics, and toxicology of novel psychoactive substances, including acetamides, were reviewed, highlighting the significance of structural variations in medicinal chemistry. These reviews offer insights into the development of therapeutic agents and the importance of understanding the biological activity of compounds like 2-((2-Bromo-4-fluorobenzyl)amino)acetamide (Sharma et al., 2018).

properties

IUPAC Name

2-[(2-bromo-4-fluorophenyl)methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-8-3-7(11)2-1-6(8)4-13-5-9(12)14/h1-3,13H,4-5H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBLXVNQLRKLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CNCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromo-4-fluorobenzyl)amino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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